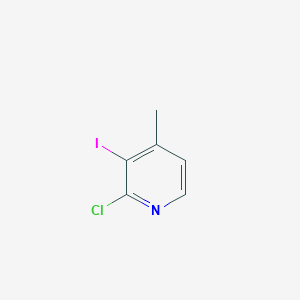

2-Chloro-3-iodo-4-methylpyridine

説明

Significance of Polysubstituted Pyridines in Contemporary Chemical Research

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. wikipedia.orgnih.gov Polysubstituted pyridines, which feature multiple functional groups attached to this core structure, are of immense significance in modern chemical research due to their wide-ranging applications. rsc.org This class of compounds is integral to medicinal chemistry, materials science, and agrochemicals. mountainscholar.orgacs.org

In the realm of medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a significant number of FDA-approved drugs. lifechemicals.comnih.gov Its presence is noted in over 7,000 existing drug candidates. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. nih.govnih.gov This enhances the pharmacokinetic properties of drug molecules. nih.gov Furthermore, the pyridine structure is a key component in various natural products with significant biological activity, including vitamins like niacin and pyridoxine (B80251) (Vitamin B6), and coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.govlifechemicals.comjcbsc.org The versatility of the pyridine ring allows for the synthesis of compounds with diverse therapeutic applications, including anticancer, antibacterial, antiviral, anti-inflammatory, and antihypertensive agents. researchgate.netnih.gov For instance, polysubstituted pyridine derivatives have been investigated for their potent anticancer activities, with some compounds showing the ability to inhibit tubulin polymerization, a key process in cell division. rsc.org

The importance of polysubstituted pyridines extends to materials science, where they are used in the development of functional nanomaterials and as ligands for organometallic complexes used in catalysis. nih.gov Their unique electronic properties, stemming from the nitrogen heteroatom, make them valuable in creating materials with specific optical and electronic characteristics. nih.gov In the field of agrochemicals, pyridine derivatives are essential components of many herbicides and pesticides, contributing to modern agricultural practices. wikipedia.orgacs.org The ability to introduce various substituents onto the pyridine ring allows for the fine-tuning of a molecule's biological activity and physical properties, making polysubstituted pyridines a versatile and indispensable tool for chemists. nih.govacs.org

Overview of Halogenation Strategies in Pyridine Chemistry

Halogenated pyridines are crucial building blocks in organic synthesis, serving as versatile intermediates for creating a wide array of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. nih.govnih.gov The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridine ring opens up numerous avenues for further chemical transformations, most notably through cross-coupling reactions. nih.gov However, the halogenation of pyridines presents unique challenges due to the electronic nature of the heterocycle.

The pyridine ring is electron-deficient compared to benzene (B151609) because of the electronegative nitrogen atom. wikipedia.org This deactivation makes it less susceptible to standard electrophilic aromatic substitution (EAS) reactions, which are common for halogenating benzene derivatives. nih.gov Direct halogenation of pyridine via EAS typically requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, and often results in a mixture of products with low yields. nih.govchemrxiv.org These reactions generally favor substitution at the 3-position. nih.gov

To overcome these limitations, a variety of synthetic strategies have been developed to achieve regioselective halogenation of the pyridine ring:

Activation via N-Oxide Formation: One common strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. This modification increases the electron density of the ring, making it more reactive towards electrophiles and directing substitution to the 2- and 4-positions. nih.gov The N-oxide can then be removed in a subsequent step.

Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent (ortho) position. baranlab.orgznaturforsch.com The resulting metalated intermediate can then be quenched with an electrophilic halogen source to install a halogen atom with high regioselectivity. znaturforsch.com Carbamate groups are one example of effective directing groups for this purpose. acs.org

Halogen/Metal Exchange: This method is particularly useful for introducing a halogen at a specific position. A pre-existing halogen on the pyridine ring (often bromine or iodine) can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent at low temperatures. znaturforsch.com This newly formed organometallic species can then be reacted with a different electrophile.

Ring-Opening/Ring-Closing Strategies: More recent and innovative approaches involve the temporary opening of the pyridine ring to form an acyclic intermediate, such as a Zincke imine. nih.govnsf.gov This intermediate, which is more akin to an electron-rich alkene, can undergo highly regioselective halogenation under mild conditions. nih.gov A subsequent ring-closing step regenerates the aromatic pyridine ring, now bearing a halogen at a specific position, often the 3-position. nih.govnsf.gov

Phosphonium (B103445) Salt Displacement: A novel strategy for 4-selective halogenation involves the installation of a phosphonium salt at the 4-position of the pyridine ring. nih.govchemrxiv.org This group can then be displaced by a halide nucleophile, providing a mild and selective method for introducing a halogen at this site. nih.govresearchgate.net

These diverse strategies provide synthetic chemists with a toolbox to selectively introduce halogens onto the pyridine scaffold, enabling the synthesis of complex, polysubstituted molecules like 2-Chloro-3-iodo-4-methylpyridine. nih.govnih.govznaturforsch.com

Historical Context and Evolution of Research on Pyridine Derivatives

The history of pyridine chemistry began in 1849 when Scottish chemist Thomas Anderson first isolated pyridine from bone oil. rsc.orgyoutube.com Two years later, he obtained the pure compound through fractional distillation. youtube.com The name "pyridine" itself is derived from the Greek words pyr (fire) and idine (a suffix for aromatic bases), reflecting its discovery from the pyrolysis of bones. rsc.orgnih.gov However, it took several decades for its structure to be correctly proposed. In 1869 and 1871, Wilhelm Körner and James Dewar, respectively, suggested that pyridine's structure is analogous to benzene, with one CH group replaced by a nitrogen atom. wikipedia.orgnih.gov This was later confirmed experimentally. wikipedia.org

The first major breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed by Arthur Hantzsch in 1881. wikipedia.orgyoutube.com This method, which involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849), became a cornerstone for creating a wide range of substituted pyridines and is still relevant today. wikipedia.org Another significant early contribution was the first synthesis of the parent pyridine molecule by William Ramsay in 1876, who achieved this by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube. wikipedia.orgnih.gov Later, in 1924, the Chichibabin pyridine synthesis was reported, providing another route from aldehydes and ketones with ammonia, though often with lower yields. wikipedia.org

Historically, the primary source of pyridine was coal tar, which contains only about 0.1% of the compound, making the extraction process inefficient. wikipedia.org The increasing demand for pyridine and its derivatives, driven by their growing use in agrochemicals and pharmaceuticals, spurred the development of more economical and large-scale synthetic methods based on inexpensive precursors like acetaldehyde (B116499) and ammonia. wikipedia.orgyoutube.com

Research in the 20th and 21st centuries has focused heavily on developing more sophisticated and regioselective methods for functionalizing the pyridine ring. researchgate.net The inherent electron-deficient nature of pyridine made selective substitution a persistent challenge. nih.gov This led to the development of the strategies discussed in the previous section, such as directed metalation, first discovered independently by Henry Gilman and Georg Wittig around 1940, and the use of pyridine N-oxides to modulate reactivity. nih.govbaranlab.org More recently, the field has seen the emergence of advanced techniques like transition metal-catalyzed C-H activation and novel ring-opening/ring-closing pathways, which offer unprecedented control over the synthesis of complex polysubstituted pyridines. acs.orgresearchgate.net This continuous evolution of synthetic methodology has solidified the role of pyridine derivatives as indispensable components in modern chemistry. nih.govbcrcp.ac.in

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-3-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXCPWVRUTYWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668235 | |

| Record name | 2-Chloro-3-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926922-28-3 | |

| Record name | 2-Chloro-3-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Iodo 4 Methylpyridine

Established Synthetic Routes to 2-Chloro-3-iodo-4-methylpyridine

The traditional synthesis of polysubstituted pyridines like this compound often relies on the functionalization of a pre-existing pyridine (B92270) or picoline (methylpyridine) ring. These methods, while established, frequently involve multiple steps and careful control to ensure the correct placement of substituents.

Halogenation Reactions on Pyridine Scaffolds

Direct halogenation of a pyridine scaffold is a primary method for introducing halogen atoms. For the synthesis of this compound, a plausible route involves the sequential halogenation of 4-methylpyridine (B42270). The first step would be the chlorination of the pyridine ring. The synthesis of 2-chloro-4-methylpyridine (B103993) can be achieved through the reaction of 3-methylpyridine (B133936) 1-oxide with phosphorus oxychloride. alkalimetals.com

Following the introduction of the chlorine atom, the subsequent iodination at the 3-position presents a significant challenge due to the directing effects of the existing substituents. A relevant analogue synthesis involves the iodination of 2-chloropyridin-4-amine using iodine monochloride in acetic acid to produce 2-Chloro-3-iodo-4-pyridinamine. chemicalbook.com This suggests that a similar electrophilic iodination could potentially be applied to 2-chloro-4-methylpyridine, although the electronic properties of the methyl group versus the amino group would influence the reactivity and regioselectivity of the reaction.

Regioselective Functionalization Approaches

Achieving the specific 2-chloro-3-iodo substitution pattern on a 4-methylpyridine ring requires highly regioselective reactions. The electronic nature of the pyridine ring, which is electron-deficient, and the directing effects of the substituents play a crucial role. The synthesis of specific isomers often relies on exploiting subtle differences in steric hindrance and electronic activation or deactivation of different positions on the ring. nih.gov For instance, visible-light-mediated synthesis has been used to achieve regioselectivity in the creation of thiazolo[3,2-a]pyrimidines, where the reaction pathway is dictated by minimizing steric hindrance. nih.gov In the context of this compound, a strategy would need to be devised to direct the electrophilic iodine to the C-3 position, which is situated between the existing chloro and methyl groups.

Stepwise Synthesis from Precursor Pyridines

A more controlled and common approach for synthesizing highly substituted pyridines is a stepwise method starting from a carefully chosen precursor. This allows for the sequential and regioselective introduction of functional groups.

A well-documented strategy for a related isomer, 2-chloro-4-iodo-5-methylpyridine (B598715), provides a strong template for a plausible synthesis of this compound. google.com This multi-step process begins with 2-chloro-5-methylpyridine (B98176) and proceeds through the following key transformations:

N-Oxidation : The starting pyridine is oxidized to the corresponding N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid. google.com

Nitration : The pyridine N-oxide undergoes nitration at the 4-position using a mixture of nitric acid and sulfuric acid. google.com

Reduction : The nitro group is then reduced to an amino group, typically using a metal catalyst like iron powder in acetic acid. google.com

Diazotization and Iodination (Sandmeyer Reaction) : The resulting aminopyridine is converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid). This intermediate is subsequently treated with a source of iodide, such as potassium iodide (KI), to introduce the iodine atom onto the ring, yielding the final product. google.com

Adapting this to the target molecule, a hypothetical stepwise synthesis could start from 3-amino-2-chloro-4-methylpyridine (B17603). This precursor itself can be synthesized via several routes, including a multi-step process starting from ethyl cyanoacetate (B8463686) and acetone. patsnap.com The synthesis involves condensation, cyclization, ammonolysis, and finally a Hofmann degradation to yield 2-chloro-3-amino-4-methylpyridine. patsnap.com From this key intermediate, a Sandmeyer reaction involving diazotization with sodium nitrite and subsequent treatment with an iodide salt would install the iodo group at the 3-position to furnish this compound.

Novel and Green Synthetic Approaches for this compound

Modern synthetic chemistry increasingly emphasizes the development of more efficient, environmentally friendly, and sustainable methods. These "green" approaches aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

Catalytic Methods in Pyridine Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways that are often more selective and efficient than stoichiometric reactions. mdpi.com In pyridine synthesis, catalytic methods are employed both for the construction of the pyridine ring itself and for its subsequent functionalization.

For instance, the vapor-phase synthesis of 2-methylpyridine (B31789) and 4-methylpyridine can be achieved via a dehydrocyclization reaction of acetaldehyde (B116499) and ammonia (B1221849) over solid acid catalysts like potassium salts of 12-tungstophosphoric acid. niscpr.res.in While this builds the basic picoline skeleton, further catalytic functionalization would be required.

Multi-Component Reactions for Pyridine Core Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, epitomize the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. frontiersin.org Various MCRs are known for synthesizing the pyridine core, such as the Hantzsch dihydropyridine (B1217469) synthesis. organic-chemistry.org

While a direct MCR for this compound is not established, it is conceivable that a precursor could be assembled using such a strategy. For example, a copper-catalyzed multicomponent reaction has been used for the synthesis of spirotetrahydrocarbazoles, demonstrating the power of MCRs in building complex heterocyclic structures in one pot. nih.gov A hypothetical MCR approach for a precursor to this compound could involve the condensation of an aldehyde, an active methylene (B1212753) compound, and an ammonia source to rapidly construct a functionalized pyridine ring, which could then be further elaborated to the final target molecule.

Solvent-Free and Sustainable Synthesis Protocols

In response to the growing need for environmentally benign chemical processes, solvent-free and sustainable methods have become a focal point of research. While specific solvent-free protocols for this compound are not extensively documented in public literature, principles from related syntheses offer a clear pathway forward.

Mechanochemical Synthesis: This technique, which involves inducing reactions through mechanical energy (e.g., grinding or milling), represents a significant green chemistry approach. nih.govnih.gov It eliminates the need for bulk solvents, which are often the main source of waste in chemical synthesis. nih.gov For instance, the mechanochemical synthesis of 3-iodobenzofurans has been successfully achieved by milling 2-(arylethynyl)anisoles with iodine, demonstrating the feasibility of solid-state iodination. researchgate.net Similarly, halogen-bonded complexes involving N-iodosaccharin have been prepared via mechanochemistry and used for the iodination of other molecules, offering a potential solvent-free route for introducing iodine onto a pyridine ring. rsc.org This approach, often performed in a ball mill, uses mechanical force to facilitate the reaction between solid reactants. youtube.com

Gas-Phase Synthesis: Another sustainable avenue is gas-phase catalysis, which is particularly relevant for the synthesis of precursors like methylpyridines. Research into the synthesis of 2-methylpyridine and 4-methylpyridine from acetylene (B1199291) and ammonia has demonstrated the efficacy of heterogeneous catalysts at high temperatures. semanticscholar.org This method avoids liquid solvents entirely and allows for continuous production processes. The principles of catalyst design and temperature control from these precursor syntheses could be adapted for the halogenation steps in a more sustainable, integrated process. semanticscholar.org

Optimization of Reaction Conditions and Yields for this compound

Achieving a high yield of the target compound while minimizing byproducts is a critical challenge that requires careful optimization of multiple reaction parameters. Detailed studies on closely related isomers, such as 2-chloro-4-iodo-5-methylpyridine, provide significant insights into the variables that control these reactions. google.com A common synthetic route involves the nitration of a 2-chloro-methylpyridine precursor, followed by reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction involving diazotization and subsequent iodination. google.com

Temperature and Pressure Effects on Reaction Selectivity

Temperature is a critical parameter that governs reaction rate and selectivity in the multi-step synthesis of halogenated pyridines. Each step often has a distinct optimal temperature range to maximize the yield of the desired intermediate and suppress side reactions.

For a typical synthesis pathway modeled on a close isomer, temperature control is paramount google.com:

Oxidation: The initial oxidation of the pyridine nitrogen is often performed at elevated temperatures, for example, between 70-90°C for 7-10 hours. google.com

Nitration: The subsequent nitration step requires significantly higher temperatures, often in the range of 100-160°C, to achieve the desired substitution. google.com

Reduction: The reduction of the nitro group is also temperature-sensitive, typically carried out at 80-120°C. google.com

Diazotization and Iodination: The final steps are conducted at much lower temperatures. The diazotization of the amino group is performed at sub-zero temperatures, between -10°C and 5°C, to ensure the stability of the diazonium salt. The subsequent reaction with an iodide salt is also kept cold, for instance at 0°C. google.com

The effect of pressure on these types of liquid-phase reactions is not extensively reported in the literature, as these syntheses are typically performed under atmospheric pressure.

Table 1: Temperature Effects on Different Stages of a Model Synthesis for a Halogenated Methylpyridine Data derived from the synthesis of the isomer 2-chloro-4-iodo-5-methylpyridine. google.com

| Reaction Stage | Reagents | Optimal Temperature Range (°C) | Reaction Time (hours) |

| Oxidation | 2-chloro-5-methylpyridine, Hydrogen Peroxide, Acetic Acid | 70 - 90 | 7 - 10 |

| Nitration | Pyridine N-oxide intermediate, Sulfuric Acid, Nitric Acid | 100 - 160 | 5 - 15 |

| Reduction | Nitro-intermediate, Iron Powder, Acetic Acid | 80 - 120 | 1 - 5 |

| Diazotization | Amino-intermediate, Sulfuric Acid, Sodium Nitrite | -10 to 5 | 1 |

| Iodination | Diazonium salt, Potassium Iodide | 0 | 4 |

Catalyst Selection and Loading Optimization

The choice of catalyst is crucial for both yield and reaction efficiency. This is particularly evident in gas-phase precursor synthesis and in the reduction and diazotization steps of the main synthesis pathway.

In the gas-phase synthesis of methylpyridines, the catalyst composition and loading directly impact the product yield. Studies have shown that a catalyst comprising cadmium oxide (CdO) on a kaolin (B608303) support is effective, with the yield being dependent on the percentage of CdO. semanticscholar.org

Table 2: Effect of Catalyst Composition and Loading on Methylpyridine Yield in Gas-Phase Synthesis Data from the synthesis of 2-methylpyridine and 4-methylpyridine. semanticscholar.org

| Catalyst Composition | Active Component Loading (%) | Total Methylpyridine Yield (%) |

| CK-13 | 13.0% CdO | 63.6 |

| CChK-13 | 13.0% CdO, 5.0% Cr₂O₃ | 70.2 |

| - | 3.0% CdO | 18.5 |

In the modeled multi-step synthesis of the isomeric 2-chloro-4-iodo-5-methylpyridine, specific reagents are preferred for their catalytic or reactive roles google.com:

Reagent Stoichiometry and Reaction Kinetics

The precise ratio of reagents is fundamental to maximizing yield and ensuring the complete conversion of starting materials. Over- or under-use of a reagent can lead to unwanted byproducts or incomplete reactions.

In the synthesis of the isomer 2-chloro-4-iodo-5-methylpyridine, specific molar ratios have been optimized google.com:

For the reduction of the nitro-intermediate, the molar ratio of the reducing agent (e.g., iron powder) to the nitro compound is optimized at approximately 7:1. google.com

In the final diazotization and iodination steps, the molar ratio of the starting amino-compound to sodium nitrite and potassium iodide is set at 1 : 1.2-1.3 : 1.2. google.com This slight excess of the nitrite and iodide reagents helps to drive the reaction to completion.

Table 3: Optimized Reagent Stoichiometry for Key Steps in a Model Synthesis Data derived from the synthesis of the isomer 2-chloro-4-iodo-5-methylpyridine. google.com

| Reaction Stage | Starting Material | Reagent | Optimized Molar Ratio (Starting Material : Reagent) |

| Reduction | 2-chloro-4-nitro-5-methylpyridine N-oxide | Iron Powder | 1 : 7 |

| Diazotization/Iodination | 2-chloro-4-amino-5-methylpyridine | Sodium Nitrite | 1 : 1.2 - 1.3 |

| Diazotization/Iodination | 2-chloro-4-amino-5-methylpyridine | Potassium Iodide | 1 : 1.2 |

While specific reaction kinetic data such as rate constants and reaction orders are not widely published for this compound, the reported reaction times provide an empirical understanding of the reaction's progression under the optimized conditions. google.com The diazotization is typically rapid (around 1 hour), while the subsequent iodination may require several hours (e.g., 4 hours) to reach completion. google.com

Reactivity and Reaction Mechanisms of 2 Chloro 3 Iodo 4 Methylpyridine

Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-iodo-4-methylpyridine

Nucleophilic aromatic substitution (SNAAr) is a key reaction class for pyridines, particularly those bearing electron-withdrawing groups and good leaving groups. youtube.commasterorganicchemistry.com In this compound, the chlorine and iodine atoms serve as potential leaving groups.

The displacement of halogens in nucleophilic aromatic substitution reactions typically follows a two-step addition-elimination mechanism. nih.gov A nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.comlibretexts.org

In the context of halopyridines, the reactivity order for the leaving group is generally F > Cl > Br > I. masterorganicchemistry.comnih.gov This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to. masterorganicchemistry.com However, in some cases, the leaving group ability can become more significant, altering this reactivity trend. nih.gov Displacement reactions are common, where a more reactive halogen can displace a less reactive one. youtube.com

Amines are common nucleophiles in reactions with halopyridines. youtube.com The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon of the pyridine (B92270) ring. msu.edu The reactivity of the amine is influenced by its basicity and steric hindrance. Primary and secondary amines are often used in these substitution reactions. msu.edu For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective catalyst for various reactions due to the charge delocalization in its conjugate acid. msu.edu

Nucleophilic attack on the pyridine ring preferentially occurs at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. stackexchange.com This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Attack at the C-3 (meta) position does not allow for this type of resonance stabilization. stackexchange.com

In this compound, the C-2 and C-4 positions are substituted. The chlorine atom is at C-2 and the methyl group is at C-4. The iodine atom occupies the C-3 position. Therefore, nucleophilic attack would be directed to the C-2 or C-6 positions. The presence of the methyl group at C-4 and the iodine at C-3 can sterically and electronically influence the preferred site of attack. The electronic properties of the substituents play a crucial role in determining the regioselectivity of the reaction. nih.gov

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. byjus.commasterorganicchemistry.com

Halogens are deactivating groups in electrophilic aromatic substitution, meaning they make the ring less reactive. docbrown.info However, they are ortho, para-directing. In this compound, both the chlorine and iodine atoms will further deactivate the pyridine ring towards electrophilic attack. The methyl group at the C-4 position is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The interplay of these directing effects will determine the regioselectivity of any potential electrophilic substitution.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. baranlab.org The resulting lithiated species can then react with various electrophiles. baranlab.org

In the case of substituted pyridines, the pyridine nitrogen itself can act as a directing group. researchgate.net For this compound, the chlorine atom can also serve as a directing group. The lithiation of 2-chloropyridine (B119429) with lithium dialkylamides has been shown to be a complex process, potentially involving the formation of a dilithio intermediate. researchgate.net The regioselectivity of the metalation is influenced by both kinetic and thermodynamic factors. researchgate.net This strategy allows for the introduction of a wide range of functional groups at a specific position on the pyridine ring, which would be difficult to achieve through classical electrophilic substitution. harvard.edu

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org For this compound, these reactions predominantly occur at the more labile C-I bond, providing a powerful tool for introducing a wide array of substituents.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most widely used transformations in organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this area. wikipedia.org These reactions typically involve an oxidative addition, transmetalation, and reductive elimination catalytic cycle. nih.gov

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org In the case of this compound, the Suzuki coupling would selectively occur at the 3-position due to the higher reactivity of the C-I bond compared to the C-Cl bond. This allows for the introduction of aryl, heteroaryl, or vinyl groups at this position. The general mechanism involves the activation of the boronic acid by the base to facilitate transmetalation with the palladium(II) complex formed after oxidative addition of the palladium(0) catalyst to the C-I bond. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C-C bond formation and typically exhibits high trans selectivity. organic-chemistry.org For this compound, the Heck reaction would proceed by oxidative addition of the C-I bond to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is generally carried out in the presence of a base. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly efficient for the formation of C(sp)-C(sp²) bonds and is conducted under mild conditions. wikipedia.org When reacting with this compound, the Sonogashira coupling would selectively form a C-C bond at the 3-position by coupling with a terminal alkyne. The generally accepted mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the active species that transmetalates to the palladium complex. wikipedia.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl, further ensuring the selective reaction at the iodo-substituted position. youtube.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki | Organoboron compound | Pd catalyst, Base | Mild conditions, functional group tolerance, low toxicity of reagents. wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Pd catalyst, Base | Forms substituted alkenes, often with high trans selectivity. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Efficient for C(sp)-C(sp²) bond formation under mild conditions. wikipedia.orglibretexts.org |

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated cross-coupling reactions provide an alternative and often complementary approach to palladium-catalyzed methods. These reactions are particularly useful for forming carbon-heteroatom bonds and can also be employed for C-C bond formation. Copper catalysis is often advantageous due to the lower cost of the metal compared to palladium. researchgate.net For this compound, copper-mediated couplings would also be expected to occur selectively at the more reactive C-I bond. An example of a copper-mediated reaction is the coupling of alkyl iodides with Grignard reagents in the presence of a copper catalyst. rsc.org

Emerging Metal-Catalyzed Transformations

Research continues to expand the toolkit of metal-catalyzed cross-coupling reactions. Nickel, iron, and cobalt catalysts are gaining prominence as more sustainable and cost-effective alternatives to precious metals like palladium. These emerging methods often exhibit unique reactivity and selectivity profiles. While specific examples for this compound are not extensively documented in the provided search results, the principles of differential halide reactivity would likely apply, allowing for selective transformations at the C-I bond.

Other Significant Transformation Pathways

Beyond cross-coupling reactions, this compound can undergo other important transformations, including oxidation, reduction, and functional group interconversions.

Oxidation and Reduction Reactions

The pyridine ring is generally resistant to oxidation, but the methyl group at the 4-position can potentially be oxidized to a carboxylic acid or an aldehyde under appropriate conditions. Such a transformation would provide a handle for further functionalization.

Reduction reactions can target either the pyridine ring or the halogen substituents. Catalytic hydrogenation can reduce the pyridine ring to a piperidine, although this often requires harsh conditions. More commonly, reductions are used to remove the halogen atoms. The iodo group is more readily reduced than the chloro group. For instance, treatment with a reducing agent like zinc and acetic acid could potentially lead to the selective removal of the iodine, affording 2-chloro-4-methylpyridine (B103993).

Functional Group Interconversions

Functional group interconversions (FGI) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. ub.edu For this compound, the chloro and iodo groups themselves can be considered functional groups that can be interconverted or replaced.

For instance, the iodo group could potentially be displaced by other nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction, although such reactions on electron-rich pyridine rings can be challenging. The chloro group is generally less reactive in SNAr reactions than the iodo group.

Another important FGI is the conversion of the chloro group to other functionalities. While the C-Cl bond is less reactive in cross-coupling reactions, it can be targeted under more forcing conditions or with specific catalyst systems once the C-I bond has been functionalized. This sequential reactivity allows for the step-wise introduction of different groups at the 2- and 3-positions.

Derivatives and Analogues of 2 Chloro 3 Iodo 4 Methylpyridine

Synthesis of Substituted 2-Chloro-3-iodo-4-methylpyridine Analogues

The generation of analogues from this compound primarily involves reactions at the halogenated positions of the pyridine (B92270) ring and, to a lesser extent, manipulation of the methyl group.

The two halogen atoms on the pyridine ring serve as handles for introducing a variety of functional groups through cross-coupling and substitution reactions. The carbon-iodine bond at the 3-position is significantly more reactive than the carbon-chlorine bond at the 2-position in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Sonogashira and Suzuki-Miyaura couplings are highly effective for creating new carbon-carbon bonds at the 3-position. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira reaction facilitates the coupling of terminal alkynes with the aryl iodide under mild conditions, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgbeilstein-journals.org This provides a direct route to 3-alkynyl-2-chloro-4-methylpyridine derivatives. Similarly, the Suzuki reaction allows for the introduction of aryl or vinyl groups by coupling with boronic acids. organic-chemistry.orgproprogressio.hu These reactions can be performed chemoselectively, leaving the 2-chloro substituent untouched for subsequent transformations. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen atom. youtube.comresearchgate.net This allows for the displacement of the chloride by various nucleophiles, including amines, alkoxides, and thiolates, to generate a range of 2-substituted-3-iodo-4-methylpyridines. documentsdelivered.comsci-hub.se These reactions often require more forcing conditions (e.g., higher temperatures) compared to the palladium-catalyzed couplings at the iodo-position. sci-hub.se The reactivity in SNAr reactions is influenced by the electronic properties of the nucleophile and the substituents on the pyridine ring. researchgate.net

| Reaction Type | Position | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | C-3 (Iodo) | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Amine base (e.g., Et₃N) | 2-Chloro-3-alkynyl-4-methylpyridine | wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |

| Suzuki-Miyaura Coupling | C-3 (Iodo) | Aryl/vinylboronic acid, Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Chloro-3-aryl/vinyl-4-methylpyridine | organic-chemistry.orgproprogressio.hunih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | C-2 (Chloro) | Amines, Alkoxides, Thiolates; Heat | 2-Amino/alkoxy/thio-3-iodo-4-methylpyridine | researchgate.netdocumentsdelivered.comsci-hub.se |

While modifications at the halogen positions are more common, the 4-methyl group can also be functionalized, though this can be more challenging. Industrial processes have demonstrated that the methyl group of 4-methylpyridine (B42270) (also known as γ-picoline) can be converted into a nitrile group (4-cyanopyridine) via ammoxidation. wikipedia.org This transformation opens up possibilities for further derivatization, such as hydrolysis to a carboxylic acid or reduction to an aminomethyl group. Other potential, though less explored, pathways for this specific molecule could include radical halogenation of the methyl group to form a halomethyl derivative, which could then undergo nucleophilic substitution.

Fusion Reactions Leading to Polycyclic Systems Incorporating the this compound Moiety

The derivatives of this compound are excellent precursors for constructing fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. chemicalbook.com

A prominent application of this compound analogues is in the synthesis of the pyrrolo[3,2-c]pyridine core. nih.gov A widely used strategy involves a Sonogashira coupling at the 3-iodo position with a terminal alkyne, followed by an intramolecular cyclization. For instance, coupling with an N-protected propargylamine (B41283) can lead to an intermediate that, upon deprotection and cyclization, forms the fused pyrrole (B145914) ring. Domino C-N coupling and hydroamination reactions of alkynylated pyridines are also powerful methods for constructing this bicyclic system. beilstein-journals.org These synthetic routes have been employed to create libraries of pyrrolo[3,2-c]pyridine derivatives for biological screening. chemicalbook.comnih.gov

| Fused System | Synthetic Strategy | Key Intermediate | Reference |

|---|---|---|---|

| Pyrrolo[3,2-c]pyridine | Sonogashira coupling followed by intramolecular cyclization | 2-Chloro-3-(alkynylamino)-4-methylpyridine derivative | nih.govbeilstein-journals.org |

| Pyrrolo[3,2-c]pyridine | Domino C–N coupling/hydroamination | 3-Alkynyl-2-aminopyridine derivative | beilstein-journals.org |

The reactivity of the chloro and iodo substituents also enables the synthesis of other fused polycyclic systems.

Furo[3,2-c]pyridine (B1313802) and Furo[2,3-b]pyridine (B1315467) Derivatives: Fused furan (B31954) rings can be constructed from the this compound scaffold. For example, a furo[2,3-b]pyridine can be synthesized through a nucleophilic aromatic substitution at the 2-chloro position with an α-hydroxy ester, followed by intramolecular cyclization. nih.gov The synthesis of the isomeric furo[3,2-c]pyridine ring system has also been reported as a valuable pharmacophore. nih.govnih.gov

Thieno[3,2-c]pyridine (B143518) and Thieno[2,3-c]pyridine (B153571) Derivatives: Analogously, fused thiophene (B33073) rings can be synthesized. The construction of the thieno[3,2-c]pyridine and thieno[2,3-c]pyridine skeletons often involves the cyclization of suitably substituted thiophene precursors. google.comrsc.orgresearchgate.net For instance, reacting a 2-chloropyridine-3-carbonitrile with a thioglycolate ester can lead to a thieno[2,3-b]pyridine, demonstrating a general strategy that could be adapted. researchgate.net Metal-free denitrogenative transformation of fused 1,2,3-triazole compounds is another modern approach to thieno[2,3-c]pyridine derivatives. kuleuven.be

Structure-Reactivity Relationships in this compound Derivatives

The synthetic utility of this compound and its derivatives is governed by distinct structure-reactivity relationships.

The most significant factor is the differential reactivity of the two halogen substituents. The C(sp²)–I bond is weaker and more polarizable than the C(sp²)–Cl bond, making the 3-iodo position the primary site for oxidative addition in palladium-catalyzed cross-coupling cycles. beilstein-journals.org This allows for selective functionalization at C-3 while preserving the C-2 chloro group for subsequent reactions.

Conversely, the C-2 chloro group is more susceptible to nucleophilic aromatic substitution (SNAr) than the C-3 iodo group. This is because the chlorine atom is ortho to the ring nitrogen, which provides powerful activation by stabilizing the negative charge in the Meisenheimer intermediate. youtube.comresearchgate.net

The electronic nature of the substituents plays a crucial role. An electron-withdrawing group introduced at C-3 would further activate the C-2 position towards nucleophilic attack. Conversely, an electron-donating group at C-3 would decrease the electrophilicity of the ring, potentially making SNAr at the C-2 position more difficult. This interplay allows for the fine-tuning of reactivity to achieve desired synthetic outcomes.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 3 Iodo 4 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis and Proton Assignment

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the methyl group. The proton at position 5 would likely appear at a different chemical shift than the proton at position 6 due to their different proximities to the substituents. The methyl group protons would appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for 2-Chloro-3-iodo-4-methylpyridine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | 7.0 - 8.0 | Doublet |

| H-6 | 8.0 - 9.0 | Doublet |

| CH₃ | 2.0 - 3.0 | Singlet |

Note: The predicted values are estimates based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, six distinct signals would be expected, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbon atoms bonded to the electronegative chlorine and iodine atoms (C-2 and C-3) would be expected to have their signals shifted to a lower field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 145 - 155 |

| C-3 | 90 - 100 |

| C-4 | 150 - 160 |

| C-5 | 120 - 130 |

| C-6 | 140 - 150 |

| CH₃ | 15 - 25 |

Note: The predicted values are estimates based on general principles of NMR spectroscopy and data for similar compounds like 2-methylpyridine (B31789). hmdb.ca Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a correlation between the protons at positions 5 and 6 of the pyridine (B92270) ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms. scribd.com This would allow for the direct assignment of the carbon signals for C-5, C-6, and the methyl group based on their known proton chemical shifts.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of a compound. For this compound (C₆H₅ClIN), the predicted monoisotopic mass is 252.91553 Da. uni.lu An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 253.92281 |

| [M+Na]⁺ | 275.90475 |

| [M-H]⁻ | 251.90825 |

Source: Predicted data from PubChem. uni.lu

LC-MS/MS for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful technique for separating, detecting, identifying, and quantifying impurities in a sample. nih.govshimadzu.com In the synthesis of this compound, various impurities could potentially be formed, including starting materials, by-products of side reactions, or degradation products.

The LC component separates the different compounds in the mixture based on their physicochemical properties. The separated compounds then enter the mass spectrometer. In MS/MS, a specific ion (the precursor ion) corresponding to a potential impurity is selected, fragmented, and the resulting product ions are analyzed. This provides a unique "fingerprint" for the impurity, allowing for its confident identification and quantification even at very low levels. researchgate.net This is crucial for ensuring the purity and quality of the final product.

X-Ray Crystallography for Solid-State Structure Elucidation

While specific experimental X-ray crystallography data for this compound is not available in the provided search results, the analysis of related halogenated pyridine structures provides a strong basis for predicting its crystallographic properties.

Crystal System and Space Group Determination

No specific crystal system or space group has been experimentally determined for this compound in the available literature. However, studies on analogous compounds, such as halogenated pyridinium (B92312) salts, show they often crystallize in systems like the monoclinic space group C2/c. d-nb.info For instance, N-methyl-3-bromopyridinium iodide and N-methyl-3-iodopyridinium iodide, despite being similar, are not isostructural and differ in their space group symmetry. nih.gov The precise crystal system for this compound would be contingent on the specific packing arrangement adopted by the molecules, influenced by the interplay of intermolecular forces.

Intermolecular and Intramolecular Interactions

The solid-state structure of this compound is expected to be heavily influenced by a variety of noncovalent interactions, particularly halogen bonding. d-nb.info

Halogen Bonding: The presence of both an iodine and a chlorine atom on the pyridine ring creates positive regions (σ-holes) on the halogens, allowing them to act as halogen bond donors. The iodine atom, being larger and more polarizable, is expected to form stronger halogen bonds than the chlorine atom. nih.gov In related N-methylated iodopyridinium cations, halogen bonds with iodide anions are consistently observed and are significantly shorter than the sum of their van der Waals radii. nih.gov These interactions can be a dominant force in the crystal packing, often directing the supramolecular architecture. nih.gov

Anion-π Interactions: In halogenated pyridinium systems, interactions between an anion and the electron-deficient π-system of the pyridine ring are known to occur. d-nb.info Protonation or N-methylation of the pyridine ring enhances its electron-deficient character, strengthening these anion-π interactions. d-nb.info

Other Interactions: Additional weak interactions, such as C–H···N or C–H···halogen hydrogen bonds and potential π-stacking, would further stabilize the crystal lattice. nih.govnih.gov The interplay between these various forces, including the synergistic or competitive nature of halogen and hydrogen bonds, dictates the final crystal structure. nih.govnih.gov For example, in some halogenated pyridinium iodides, hydrogen- and halogen-bonded chains are interconnected to form layers. nih.gov

Vibrational Spectroscopy (FT-IR, Raman)

Experimental FT-IR and Raman spectra for this compound are not detailed in the search results. However, analysis of related pyridine derivatives allows for the prediction of its key vibrational characteristics. acs.orgcdnsciencepub.comaps.org

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of a substituted pyridine is complex, but certain regions are characteristic of its functional groups. For a molecule with C₂ᵥ point-group symmetry like pyridine, all 27 fundamental vibrational modes are Raman active, while 24 are infrared active. aps.org Although substitution lowers this symmetry, the general assignments provide a useful framework.

Based on studies of related compounds like 2-chloro-4-methyl-3-nitropyridine (B135334) and other methylpyridines, the following assignments can be anticipated. acs.orgnih.govdocumentsdelivered.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Source of Correlation |

| C-H Stretching (Aromatic) | 3000 - 3100 | General for aromatic systems. aps.org |

| C-H Stretching (Methyl Group) | 2850 - 3000 | Typical for alkyl groups. nih.gov |

| C=C, C=N Ring Stretching | 1400 - 1650 | Characteristic of the pyridine ring. aps.orgresearchgate.net |

| C-H In-plane Bending | 1000 - 1300 | Common in substituted benzenes and pyridines. aps.org |

| Pyridine Ring Breathing | ~990 - 1030 | A well-known, strong mode in pyridine and its derivatives. aps.org |

| C-Cl Stretching | ~600 - 800 | Dependent on substitution pattern. |

| C-I Stretching | ~500 - 600 | Lower frequency due to the heavier iodine atom. |

| Ring Puckering/Deformation Modes | < 600 | Involve out-of-plane motions of the ring. aps.org |

Data in the table is inferred from spectroscopic studies of pyridine and its derivatives, not from direct measurement of this compound.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can be a powerful tool for conformational analysis, although no specific studies on this compound are available. rsc.org For molecules with rotational freedom, different conformers can exhibit distinct vibrational frequencies, particularly for modes involving the rotating groups or adjacent bonds. By comparing experimental spectra with theoretical calculations for different stable conformations, it is possible to determine the dominant conformer in a given state (solid, liquid, or gas). mdpi.com For this molecule, the orientation of the methyl group relative to the ring substituents could potentially be investigated using low-frequency vibrational modes, but such an analysis would require detailed computational support alongside experimental data. rsc.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis spectroscopic data for this compound is not present in the searched literature. The electronic spectrum of a substituted pyridine is typically characterized by two main types of transitions originating from the aromatic system:

π → π* Transitions: These are typically strong absorptions and occur at lower wavelengths (higher energy). For the pyridine ring, these transitions are analogous to those seen in benzene (B151609), but are modified by the presence of the nitrogen heteroatom and the substituents.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital. They are symmetry-forbidden and thus have a much lower intensity compared to π → π* transitions. They occur at higher wavelengths (lower energy).

The chloro, iodo, and methyl substituents would further influence the precise energy (and thus, the λ_max) of these transitions through their electronic effects (inductive and mesomeric). Halogen substitution typically causes a bathochromic (red) shift in the absorption bands. A full analysis would require experimental measurement and comparison with theoretical calculations to assign the observed absorption bands to specific electronic transitions.

Electronic Transitions and Absorption Maxima

The electronic absorption spectra of pyridine and its derivatives are characterized by transitions involving π and non-bonding (n) electrons. Typically, pyridines exhibit two main absorption bands in the ultraviolet (UV) region, which arise from π → π* and n → π* electronic transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring, as well as the solvent used for analysis.

The π → π* transitions are generally of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. The introduction of substituents, such as halogens and alkyl groups, can cause a shift in these absorption maxima (λmax) to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths, and can also affect the intensity of the absorption (hyperchromic or hypochromic effect).

For instance, studies on substituted pyridines have shown that the electronic transitions are influenced by the inductive and resonance effects of the substituents. Halogen atoms, like chlorine and iodine, being electronegative, can influence the electron density of the pyridine ring through inductive effects. The methyl group, on the other hand, is an electron-donating group. The interplay of these electronic effects in a polysubstituted pyridine like this compound is expected to result in a complex UV-Vis absorption spectrum.

In the case of this compound, the presence of two different halogen atoms at positions 2 and 3, and a methyl group at position 4, would lead to a unique electronic distribution within the aromatic ring. This specific substitution pattern is anticipated to modulate the energies of the π and n orbitals, and consequently the π → π* and n → π* transition energies, compared to unsubstituted pyridine or monosubstituted derivatives.

Computational and Theoretical Investigations of 2 Chloro 3 Iodo 4 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules. DFT calculations can predict a wide range of properties for 2-Chloro-3-iodo-4-methylpyridine, from its three-dimensional arrangement to its electronic behavior and vibrational modes. These theoretical insights are crucial for understanding the molecule's stability and potential for chemical transformations.

Geometrical Optimization and Molecular Conformations

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The pyridine (B92270) ring is expected to be largely planar, a common feature of aromatic systems. However, the substituents—chlorine, iodine, and a methyl group—will induce subtle distortions in the ring's geometry due to steric and electronic effects.

The presence of the bulky iodine atom at the 3-position and the chlorine atom at the 2-position likely leads to some steric strain, which may cause slight deviations from perfect planarity. The methyl group at the 4-position, being an electron-donating group, will also influence the ring's geometry. Quantum chemical calculations on similar substituted pyridines have shown that substituents can alter the C-N bond lengths and the internal angles of the pyridine ring. nih.gov

A detailed geometrical optimization would provide the following key parameters, which are crucial for understanding the molecule's shape and steric accessibility:

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value Range | Description |

| C-Cl Bond Length | 1.73 - 1.75 Å | The distance between the carbon atom at position 2 and the chlorine atom. |

| C-I Bond Length | 2.08 - 2.12 Å | The distance between the carbon atom at position 3 and the iodine atom. |

| C-C (ring) Bond Lengths | 1.38 - 1.40 Å | The distances between adjacent carbon atoms within the pyridine ring. |

| C-N (ring) Bond Lengths | 1.33 - 1.35 Å | The distances between the nitrogen atom and its adjacent carbon atoms in the ring. |

| C-C (methyl) Bond Length | 1.50 - 1.52 Å | The distance between the carbon atom at position 4 and the carbon of the methyl group. |

| C-N-C Bond Angle | ~117° | The angle formed by the two carbon atoms bonded to the nitrogen in the ring. |

| C-C-Cl Bond Angle | ~119° | The angle formed by the carbon-carbon and carbon-chlorine bonds at position 2. |

| C-C-I Bond Angle | ~120° | The angle formed by the carbon-carbon and carbon-iodine bonds at position 3. |

Note: The values in this table are estimations based on typical bond lengths and angles from DFT calculations of related substituted pyridines and have not been specifically calculated for this compound.

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net

For this compound, the presence of electronegative halogen atoms (chlorine and iodine) is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The electron-donating methyl group, in contrast, would tend to raise these energy levels. The interplay of these substituent effects will determine the final orbital energies. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 2: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Significance |

| HOMO Energy | Influences the molecule's potential as an electron donor in chemical reactions. A higher HOMO energy suggests greater electron-donating ability. |

| LUMO Energy | Determines the molecule's ability to act as an electron acceptor. A lower LUMO energy indicates a stronger electron-accepting nature. |

| HOMO-LUMO Gap | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity and lower stability. |

Note: Specific energy values require dedicated DFT calculations for this molecule.

Vibrational Frequency Calculations and Spectral Predictions

Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the vibrational frequencies of this compound, it is possible to assign specific molecular motions to the absorption bands observed in experimental spectra. This aids in the structural confirmation of the synthesized compound.

The calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of the various functional groups. For instance, C-H stretching vibrations of the methyl group and the pyridine ring are expected in the 2900-3100 cm⁻¹ region. The C-C and C-N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ range. The C-Cl and C-I stretching vibrations will be found at lower frequencies, typically below 800 cm⁻¹. These theoretical predictions can be invaluable for the experimental characterization of the molecule. rsc.org

Quantum Chemical Descriptors and Reactivity Indices

Beyond frontier orbital analysis, DFT provides a suite of quantum chemical descriptors that offer a more nuanced understanding of a molecule's reactivity. These indices help to pinpoint the specific sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are a local reactivity descriptor derived from the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to identify the most reactive sites for electrophilic and nucleophilic attacks.

Electrophilic Attack: The site with the highest value of the Fukui function for nucleophilic attack (f⁺) is the most likely target for an incoming electrophile.

Nucleophilic Attack: Conversely, the site with the highest value of the Fukui function for electrophilic attack (f⁻) is the most susceptible to a nucleophilic attack.

For this compound, the nitrogen atom of the pyridine ring is generally a site for electrophilic attack. However, the electron-withdrawing effects of the adjacent chlorine and iodine atoms would modulate this reactivity. The carbon atoms bonded to the halogens are potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential.

Red/Yellow Regions: These colors signify areas of negative electrostatic potential, which are electron-rich and thus prone to electrophilic attack. In this compound, the region around the nitrogen atom is expected to be electron-rich.

Blue Regions: These areas represent positive electrostatic potential, indicating electron-deficient regions that are susceptible to nucleophilic attack. The hydrogen atoms of the methyl group and potentially the regions around the halogen atoms could exhibit positive electrostatic potential.

The MEP map provides a clear and intuitive picture of the molecule's reactivity, complementing the information obtained from Fukui functions and frontier orbital analysis. nih.gov It is a valuable tool for predicting how the molecule will interact with other chemical species.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational dynamics and the influence of the surrounding environment, such as solvents, on molecular behavior.

The conformational landscape of this compound is largely determined by the rotational barrier of the methyl group attached to the pyridine ring. While direct MD simulation data for this specific molecule is absent, studies on the conformational analysis of similar molecules, such as 2-chloro-4-methyl-3-nitropyridine (B135334), offer a strong basis for understanding its dynamics. nih.gov

For a substituted pyridine like this, the rotation of the methyl group is a key conformational variable. The potential energy surface associated with the rotation of the methyl group can be calculated to identify the most stable conformations. In the case of 2-chloro-4-methyl-3-nitropyridine, computational studies have shown that the staggered conformations of the methyl group are the most stable due to the minimization of steric hindrance with the adjacent substituents. nih.gov It is highly probable that this compound exhibits similar conformational preferences.

The presence of the bulky iodine atom at the 3-position and the chlorine atom at the 2-position would create significant steric interactions with the rotating methyl group at the 4-position. Therefore, the potential energy scan for the C-C-N-C dihedral angle involving the methyl group is expected to show distinct energy minima corresponding to staggered conformations where the hydrogen atoms of the methyl group are positioned to minimize these repulsive forces.

Table 1: Theoretical Conformational Analysis Data for this compound (Extrapolated from Analogous Compounds)

| Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) | Conformation |

| 0° | High | Eclipsed |

| 60° | Low | Staggered |

| 120° | High | Eclipsed |

| 180° | Low | Staggered |

This table represents a theoretical prediction based on the expected potential energy surface for the rotation of the methyl group, informed by studies on similar substituted pyridines.

The behavior of this compound in a solution is expected to be significantly influenced by the polarity of the solvent. The presence of electronegative chlorine and iodine atoms, along with the nitrogen atom in the pyridine ring, creates a notable molecular dipole moment.

In polar solvents, dipole-dipole interactions and hydrogen bonding (if the solvent is protic) with the nitrogen atom of the pyridine ring would lead to stabilization of the molecule. This can influence the conformational equilibrium and the reactivity of the compound. MD simulations of related molecules in different solvents typically show that polar solvents can enhance the solubility and may also affect the rotational barriers of substituent groups due to specific solvation effects.

For this compound, a polar solvent would likely solvate the regions of the molecule with higher electron density, such as around the nitrogen and halogen atoms, thereby influencing its intermolecular interactions and potentially its reaction pathways in a solution-phase chemical reaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry technique used to study the electronic structure of molecules. It provides a localized, Lewis-like picture of bonding and allows for the investigation of intramolecular interactions, electron delocalization, and hyperconjugative effects. wisc.edu

NBO analysis of molecules analogous to this compound, such as 2-chloro-4-methyl-3-nitropyridine, reveals significant intramolecular interactions and electron delocalization. nih.gov These interactions are crucial in determining the stability and reactivity of the molecule.

In this compound, the primary intramolecular interactions would involve the delocalization of electron density from the lone pairs of the nitrogen and halogen atoms into the antibonding orbitals of the pyridine ring and the substituents. The pyridine ring itself is an aromatic system with delocalized π-electrons. The substituents (chloro, iodo, and methyl groups) will perturb this electron distribution.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled antibonding orbital. In this compound, significant hyperconjugative interactions are expected.

The most prominent hyperconjugative effects would involve the donation of electron density from the σ(C-H) bonds of the methyl group into the antibonding π* orbitals of the pyridine ring. This interaction, often denoted as σ → π*, stabilizes the molecule by spreading out the electron density.

Another important set of interactions would be the delocalization of lone pair electrons from the nitrogen and halogen atoms into the antibonding σ* orbitals of adjacent bonds. For instance, the delocalization from the lone pair of the nitrogen atom (n(N)) into the σ(C-C) and σ(C-Cl) antibonding orbitals would be a significant stabilizing factor.

A second-order perturbation theory analysis within the NBO framework can quantify the energetic importance of these donor-acceptor interactions. While specific data for this compound is unavailable, the following table illustrates the types of significant interactions and their likely stabilization energies, extrapolated from studies on similar molecules. nih.govresearchgate.net

Table 2: Theoretical Second-Order Perturbation Analysis of Fock Matrix for this compound (Extrapolated from Analogous Compounds)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| σ(C-H) (methyl) | π(C-C) (ring) | ~2-5 | Hyperconjugation |

| n(N) | π(C-C) (ring) | High | Lone pair delocalization |

| n(Cl) | σ(C-C) (ring) | Moderate | Lone pair delocalization |

| n(I) | σ(C-C) (ring) | Moderate | Lone pair delocalization |

| π(C-C) (ring) | π*(C-C) (ring) | High | π-delocalization |

E(2) represents the stabilization energy due to the donor-acceptor interaction. The values are qualitative estimates based on analogous systems.

Applications of 2 Chloro 3 Iodo 4 Methylpyridine in Complex Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

2-Chloro-3-iodo-4-methylpyridine serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. pipzine-chem.comchemicalbook.com Its structural framework is a component of numerous biologically active molecules, and its reactivity allows for its incorporation into larger, more complex drug candidates. The presence of both a moderately reactive chlorine atom and a highly reactive iodine atom allows for sequential, selective reactions, such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry. pipzine-chem.com

Precursor for Bioactive Heterocycles

The compound is a key precursor for constructing a wide array of bioactive heterocyclic structures. pipzine-chem.com Heterocycles, particularly those containing a pyridine (B92270) ring, are ubiquitous in medicinal chemistry and are core components of many approved drugs. pipzine-chem.comnih.gov The this compound scaffold can be elaborated into more complex fused ring systems or substituted derivatives. nih.govdntb.gov.ua For instance, the related compound 2-Chloro-3-amino-4-methylpyridine is a well-established key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. google.com This highlights the utility of the 2-chloro-4-methylpyridine (B103993) core in forming molecules with significant therapeutic applications.

Building Block for Drug Discovery

In the realm of drug discovery, this compound functions as a valuable building block. chemicalbook.com Its di-halogenated nature provides medicinal chemists with a platform for creating diverse libraries of related compounds for screening. The iodine atom is particularly useful for introducing molecular diversity via cross-coupling reactions (e.g., Suzuki, Stille), while the chlorine atom can be targeted in subsequent synthetic steps. pipzine-chem.com This strategic, stepwise modification is essential for exploring the structure-activity relationships (SAR) of a new chemical series, helping to identify molecules with optimal potency and selectivity for a given biological target. chemicalbook.com

Synthesis of Specific Therapeutic Agents (e.g., Kinase Inhibitors, Neurological Drugs)

Research has specifically identified this compound and its analogs as important intermediates in the development of specific classes of therapeutic agents, including kinase inhibitors and drugs targeting neurological pathways. chemicalbook.com

Kinase Inhibitors: Kinases are a critical class of enzymes, and their dysregulation is implicated in many diseases, especially cancer. ed.ac.uk Fused pyrimidine (B1678525) scaffolds, often derived from pyridine precursors, are considered privileged structures for kinase inhibition. rsc.org A patent for the preparation of a protein kinase ERK2 inhibitor explicitly identifies the related compound 2-chloro-4-iodo-5-methylpyridine (B598715) as a key intermediate. google.com Furthermore, the development of inhibitors for kinases like FLT3 and Aurora kinases, which are targets in acute myeloid leukemia (AML), has involved the synthesis of complex heterocyclic systems such as imidazo[4,5-b]pyridines derived from substituted chloronitropyridines. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is another important core for kinase inhibitors and is often synthesized from heterocyclic precursors. nih.gov

Neurological Drugs: The versatility of this chemical intermediate extends to the creation of compounds aimed at treating neurological disorders. chemicalbook.com The pyridine core is a common feature in drugs acting on the central nervous system. For example, inhibitors of catechol-O-methyltransferase (COMT), which are relevant in the treatment of Parkinson's disease, often feature complex heterocyclic structures that can be assembled using versatile building blocks. mdpi.com The ability to use this compound to build specific molecular architectures makes it a valuable tool for developing novel compounds that target neurological pathways. chemicalbook.com

Utility in Agrochemical Development